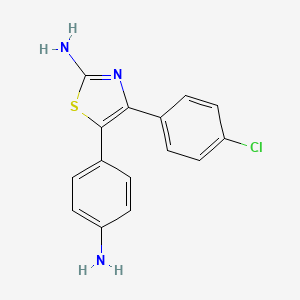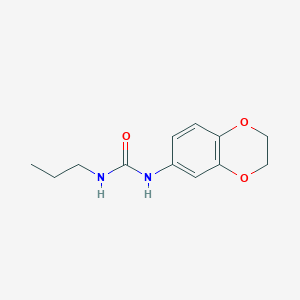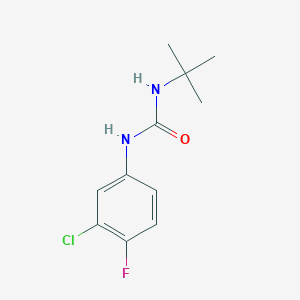
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, also known as ACTA, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This molecule has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has also been studied for its anti-viral activity against HIV and HCV.
Wirkmechanismus
The mechanism of action of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to inhibit the activity of various kinases, including JAK2 and STAT3, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells by activating caspases. 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the replication of HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for studying various diseases. However, one limitation of using 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine is its potential toxicity. It has been found to be toxic to some normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For research include studying its potential use in combination therapy, optimizing its biological activity, and developing new drugs based on its structure.
Synthesemethoden
The synthesis of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloroaniline and 4-aminophenyl thiazol-2-yl ketone in the presence of a catalyst. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to produce the final product, 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine. This method has been optimized to yield high purity and yield of 5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-11-5-1-9(2-6-11)13-14(20-15(18)19-13)10-3-7-12(17)8-4-10/h1-8H,17H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYUGBZTAQPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Aminophenyl)-4-(p-chlorophenyl)-2-thiazolamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(cyclohexylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)
![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5495868.png)
![5-ethyl-2-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]pyridine](/img/structure/B5495872.png)
![N-[2-(4-fluorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5495873.png)

![2-[2-(2-methylphenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5495901.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495913.png)
![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)

![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5495928.png)


![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)